4-Chloro-3-fluorobenzohydrazide
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Overview
Description
4-Chloro-3-fluorobenzohydrazide is a chemical compound that belongs to the class of organic compounds known as hydrazides . It is used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Synthesis Analysis
This compound is synthesized and characterized by physical and spectral methods . It is available in powder form .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C7H6ClFN2O/c8-5-2-1-4 (3-6 (5)9)7 (12)11-10/h1-3H,10H2, (H,11,12)
. The molecular weight of this compound is 188.59 .
Scientific Research Applications
Building Block in Organic Synthesis
4-Chloro-3-fluorobenzohydrazide serves as a precursor in the synthesis of various heterocyclic compounds. It is highlighted for its role in the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are crucial in drug discovery due to their wide range of biological activities (Křupková et al., 2013).
Antimicrobial Activities
Derivatives of this compound have been synthesized to evaluate their antimycobacterial activity. For instance, substituted methylene/ethylene 4-fluorophenylhydrazide derivatives demonstrated inhibitory activity against Mycobacterium tuberculosis H37Rv. Among these, a particular compound showed the highest inhibitory activity, suggesting the potential of this compound derivatives in treating tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).
Role in Chemical Reactions
The compound's derivatives play a crucial role in various chemical reactions. For example, they are involved in the synthesis of new fluorinated Schiff bases derived from 1,2,4-triazoles, indicating their significance in creating compounds with potential antiproliferative effects against human cancer cell lines (Kumar et al., 2013). Furthermore, the synthesis of new pyrazole- and isoxazole-based heterocycles from this compound derivatives demonstrates their versatility in producing compounds with anti-HSV-1 and cytotoxic activities (Dawood et al., 2011).
Safety and Hazards
4-Chloro-3-fluorobenzohydrazide is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Relevant Papers One relevant paper discusses the synthesis and characterization of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol . This research could provide insights into the potential applications of this compound in the synthesis of such complexes.
Properties
IUPAC Name |
4-chloro-3-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHINITWLUJWRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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